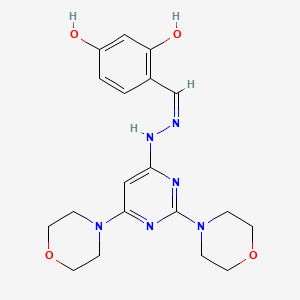![molecular formula C22H30N2O2 B6057290 2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6057290.png)
2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMPE or DMPEA and is a member of the family of phenylethanolamines. DMPE has been found to have a wide range of biological effects, making it an interesting subject for further research.
Mecanismo De Acción
The exact mechanism of action of DMPE is not fully understood, but it is believed to act primarily as a modulator of neurotransmitter and receptor activity in the brain. It has been found to interact with a number of different receptors, including dopamine, serotonin, and adrenergic receptors.
Biochemical and Physiological Effects:
DMPE has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, and to modulate the activity of certain receptors in the brain. It has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPE has a number of advantages for use in lab experiments, including its ability to modulate neurotransmitter and receptor activity in the brain, its antioxidant properties, and its relative ease of synthesis. However, it also has some limitations, including its potential for toxicity at high doses and its relatively short half-life in the body.
Direcciones Futuras
There are a number of potential future directions for research on DMPE. One area of interest is its potential applications in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a research tool for studying the activity of neurotransmitters and receptors in the brain. Additional research is also needed to better understand the mechanism of action of DMPE and to identify any potential side effects or limitations associated with its use.
Métodos De Síntesis
DMPE can be synthesized using a variety of methods, including the reaction of 3-(3,4-dimethylphenylamino)-1-chloropropane with 2-phenoxyethanol in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of DMPE.
Aplicaciones Científicas De Investigación
DMPE has been studied for its potential applications in a variety of scientific fields, including pharmacology, neuroscience, and biochemistry. It has been found to have a number of interesting biological effects, including its ability to modulate the activity of certain neurotransmitters and receptors in the brain.
Propiedades
IUPAC Name |
2-[3-[[3-(3,4-dimethylanilino)piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-17-8-9-20(13-18(17)2)23-21-6-4-10-24(16-21)15-19-5-3-7-22(14-19)26-12-11-25/h3,5,7-9,13-14,21,23,25H,4,6,10-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGFIWVCEXVTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC(=CC=C3)OCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[[3-(3,4-Dimethylanilino)piperidin-1-yl]methyl]phenoxy]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-methylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057216.png)

![1-benzyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B6057229.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B6057239.png)
![ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6057241.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6057243.png)
![N-(3-methoxybenzyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6057247.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6057254.png)
![[4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B6057262.png)
![2-{[2-(4-ethoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6057269.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6057271.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6057303.png)
![2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6057312.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)